molecular formula C10H11FN4 B1460843 (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1049131-33-0

(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1460843
CAS No.: 1049131-33-0
M. Wt: 206.22 g/mol
InChI Key: PBGCMRLKKMZCCD-UHFFFAOYSA-N
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Description

(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with potassium channels, acting as a blocking agent . Additionally, it can form complexes with iron(III) chelates, which are important in various biochemical processes . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which are crucial in nociceptive signaling . These interactions can lead to changes in cellular responses to external stimuli, affecting processes such as inflammation and pain perception.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its efficacy and potency . In in vitro and in vivo studies, prolonged exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

[1-(4-fluorophenyl)-5-methyltriazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-10(6-12)13-14-15(7)9-4-2-8(11)3-5-9/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGCMRLKKMZCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.